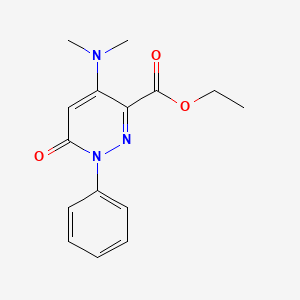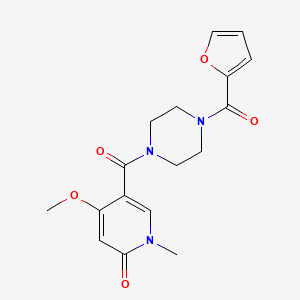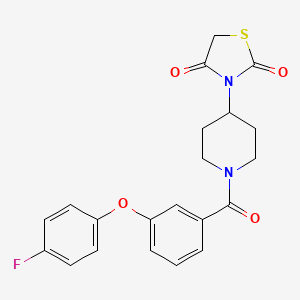
(Z)-N'-(2,4-dimethylphenyl)-4-(4-methoxyphenyl)thiazole-2-carbohydrazonoyl cyanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N'-(2,4-dimethylphenyl)-4-(4-methoxyphenyl)thiazole-2-carbohydrazonoyl cyanide is a useful research compound. Its molecular formula is C20H18N4OS and its molecular weight is 362.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Photoreactions in the Presence of Singlet Oxygen:
- Mahran, Sidky, and Wamhoff (1983) investigated the photoreactions of thiazole derivatives in the presence of singlet oxygen, analyzing the products of photolysis and discussing potential reaction mechanisms (Mahran, Sidky, & Wamhoff, 1983).
Cytotoxicity Against Cancer Cells:
- Meriç, Incesu, and Hatipoğlu (2008) synthesized thiazole derivatives and evaluated their cytotoxic effects on noncancer (F2408) and cancer (5RP7) cells, providing insights into the potential use of thiazole compounds in cancer treatment (Meriç, Incesu, & Hatipoğlu, 2008).
Applications in Antibiotic Synthesis:
- Tatsuta et al. (1994) focused on the preparation of Z-isomers of thiazole derivatives, which are key components in the synthesis of clinically useful cephem antibiotics (Tatsuta et al., 1994).
Photochromic Properties:
- Bai, Han, Wang, and Meng (2010) explored the synthesis and photochromism of thiazole derivatives, indicating their potential applications in materials science and photonics (Bai, Han, Wang, & Meng, 2010).
Antimicrobial Activity:
- Chawla (2016) synthesized thiazole derivatives and tested their antimicrobial activity, demonstrating their potential in developing new antimicrobial agents (Chawla, 2016).
Fungicidal Activity:
- Bashandy, Abdelall, and El-Morsy (2008) prepared thiazole derivatives and evaluated their fungicidal activity, contributing to the field of agricultural chemistry (Bashandy, Abdelall, & El-Morsy, 2008).
Antitumor Agents:
- Singh, Meyer, and Magarian (1996) synthesized Z-isomers of cyclopropane derivatives, designed as potent antitumor agents, showing the versatility of thiazole compounds in medicinal chemistry (Singh, Meyer, & Magarian, 1996).
Cyanide Detection:
- Orrego-Hernández and Portilla (2017) designed a fluorescence probe based on thiazole derivatives for selective recognition of cyanide, demonstrating an innovative application in chemical sensing (Orrego-Hernández & Portilla, 2017).
Propriétés
IUPAC Name |
(2Z)-N-(2,4-dimethylanilino)-4-(4-methoxyphenyl)-1,3-thiazole-2-carboximidoyl cyanide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4OS/c1-13-4-9-17(14(2)10-13)23-24-18(11-21)20-22-19(12-26-20)15-5-7-16(25-3)8-6-15/h4-10,12,23H,1-3H3/b24-18- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUNNZBRWCDQDFQ-MOHJPFBDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NN=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)N/N=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-fluorobenzyl)-1-[6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidinecarboxamide](/img/structure/B2503642.png)


![N-cyclopentyl-2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2503648.png)
![N-(benzo[b]thiophen-5-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2503649.png)


![2-[4-[4-(4-Ethylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2503654.png)

![6-(Pyridin-3-yl)-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2503656.png)
